molecular formula C14H21NO B2730522 N-(2-Adamantylmethyl)prop-2-enamide CAS No. 1994719-29-7

N-(2-Adamantylmethyl)prop-2-enamide

Cat. No. B2730522
CAS RN: 1994719-29-7
M. Wt: 219.328
InChI Key: UERPXEBELFKBBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as prop-2-enamide-based polyelectrolytes, has been studied . The reaction conditions were optimized for the synthesis of the terpolymer and tetrapolymer . Another study demonstrated a unified approach to the tandem preparation of diverse nitrogen heterocycles via decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids and subsequent intramolecular cyclizations .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the effectiveness of poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate), designated as CP4, and poly(prop-2-enamide-sodium-prop-2-enoate-N,N′ -dimethylprop-2-enamide-N-vinylpyrrolidone), denoted as CP5, as additives in water-based drilling fluids has been evaluated . Another study reported an Fe-assisted regioselective oxidative desaturation of amides, providing an efficient approach to enamides and β-halogenated enamides .

Safety and Hazards

The safety data sheet for a related compound, N-(3-Methoxypropyl)prop-2-enamide, indicates that it may cause an allergic skin reaction and serious eye irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

N-(2-adamantylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-14(16)15-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h2,9-13H,1,3-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERPXEBELFKBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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